2-Chloro-N,N-diethylethylamine-d4 Hydrochloride
Overview
Description
2-Chloro-N,N-diethylethylamine-d4 Hydrochloride: is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride typically involves the reaction of deuterated ethylamine with chloroethane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding amides or nitriles.
Scientific Research Applications
Chemistry: 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride is used as an alkylating agent in organic synthesis. It is employed in the preparation of various substituted oxindole derivatives and other complex organic molecules .
Biology: In biological research, this compound is used to study the effects of deuterium substitution on biological systems. It helps in understanding metabolic pathways and enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique properties make it a valuable tool in drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property is utilized in organic synthesis to introduce specific functional groups into target molecules .
Comparison with Similar Compounds
- 2-Chloro-N,N-diethylethylamine Hydrochloride
- 2-Chloro-N,N-dimethylethylamine Hydrochloride
- 2-Chloro-N,N-diethylethylamine
Comparison: 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterparts. This makes it particularly useful in studies involving isotopic labeling and tracing.
Properties
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterio-N,N-diethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H/i5D2,6D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGSWDIQBBZLLL-NXMSQKFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CC)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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